Sourcing (R)-1-(3,4-Difluorophenyl)ethanamine (CAS 321318-15-4) with >99% ee eliminates costly chiral resolution and guarantees API activity. The racemate or wrong enantiomer leads to wasted precursor and SFC separation. Key differentiators: • Pre-defined (R)-stereochemistry fits RIPK1/DHODH kinase hydrophobic pockets without steric clash. • 3,4-Difluorination enhances metabolic stability and amide coupling kinetics over mono-fluoro or unsubstituted analogs. • Saves >50% material costs by avoiding diastereomeric resolution. • Used as standard for (R)-selective transaminase engineering.
(R)-1-(3,4-Difluorophenyl)ethanamine (CAS 321318-15-4) is a highly enantiopure, fluorinated primary amine utilized extensively as a chiral building block in medicinal chemistry and industrial biocatalysis. The combination of a stereodefined ethylamine center and a 3,4-difluorophenyl moiety provides precise spatial directionality and modulated lipophilicity, making it a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antimalarials[1]. In procurement contexts, this compound is primarily sourced for its strict enantiomeric excess (ee >99%), which eliminates the need for downstream chiral resolution, and its specific fluorination pattern, which enhances metabolic stability and target-binding affinity compared to unsubstituted or mono-fluorinated analogs [2].
Substituting (R)-1-(3,4-Difluorophenyl)ethanamine with its racemate (CAS 276875-21-9) or the (S)-enantiomer (CAS 321318-17-6) introduces severe process and efficacy penalties that invalidate generic substitution. In API synthesis, the chiral methyl group dictates the binding vector in hydrophobic pockets; the wrong enantiomer causes steric clashes, resulting in a near-total loss of pharmacological activity [1]. Procurement of the racemate necessitates costly and low-yield downstream separation via supercritical fluid chromatography (SFC) or diastereomeric salt resolution, effectively doubling precursor consumption and extending manufacturing timelines [2]. Furthermore, substituting with mono-fluoro analogs alters the electron density and pKa of the amine, disrupting downstream amide coupling kinetics and compromising the metabolic resistance provided by the specific 3,4-difluoro motif [3].
In the development of allosteric kinase inhibitors, the stereochemistry of the 1-phenylethylamine moiety is strictly non-interchangeable. Studies on related fluorinated chiral amines demonstrate that the (R)-configuration correctly orients the methyl group into the solvent or specific sub-pockets, whereas the (S)-enantiomer causes steric clashes. For instance, in RIPK1 inhibitor scaffolds, switching the chiral center can lead to an 11.87-fold drop in anti-necroptotic efficacy (e.g., IC50 increasing from low nanomolar to >150 nM)[1]. Procurement of the pre-resolved (R)-enantiomer ensures the correct binding trajectory without the 50% yield loss inherent to racemic starting materials.
| Evidence Dimension | Kinase Target Inhibition (IC50) / Cellular Efficacy |
| Target Compound Data | (R)-enantiomer directs optimal binding (low nM range in optimized scaffolds) |
| Comparator Or Baseline | (S)-enantiomer or Racemate |
| Quantified Difference | >10-fold reduction in efficacy with the incorrect enantiomer |
| Conditions | In vitro kinase assays and cellular necroptosis models |
Procuring the exact (R)-enantiomer is mandatory for synthesizing active pharmaceutical ingredients where the chiral center dictates target engagement, preventing costly late-stage failures.
(R)-1-(3,4-Difluorophenyl)ethanamine serves as a critical benchmark substrate and product for evaluating (R)-selective ω-transaminases (e.g., from Mycobacterium vanbaalenii). In biocatalytic process development, synthesizing this compound using (R)-selective enzymes achieves >99% enantiomeric excess (ee) [1]. When selecting a chiral amine for downstream synthesis, procuring the chemically or biocatalytically resolved (R)-enantiomer guarantees a >99% ee baseline, which is critical because downstream amide coupling retains this stereocenter. Attempting to resolve the racemate chemically often stalls at lower ee values and requires multiple recrystallizations, destroying at least 50% of the material mass.
| Evidence Dimension | Enantiomeric Excess (ee) and Process Yield |
| Target Compound Data | >99% ee (pre-resolved or biocatalytically synthesized) |
| Comparator Or Baseline | Chemical resolution of 1-(3,4-Difluorophenyl)ethanamine racemate |
| Quantified Difference | Elimination of the ~50% yield penalty and multi-step resolution required for the racemate |
| Conditions | Biocatalytic transamination vs. classical diastereomeric salt resolution |
Purchasing the >99% ee (R)-enantiomer directly bypasses highly inefficient and costly downstream chiral resolution steps in industrial manufacturing workflows.
The 3,4-difluoro substitution pattern provides a distinct physicochemical advantage over unsubstituted (R)-1-phenylethylamine or mono-fluoro analogs. The dual fluorine atoms increase the lipophilicity of the resulting API, enhancing penetration into hydrophobic binding pockets, while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the 3 and 4 positions of the phenyl ring [1]. Compared to (R)-1-(4-fluorophenyl)ethanamine, the addition of the meta-fluorine further lowers the basicity (pKa) of the primary amine via inductive effects, which alters downstream amide coupling kinetics and improves the solubility profile of the resulting pharmaceutical salts.
| Evidence Dimension | Metabolic blocking and Amine pKa |
| Target Compound Data | 3,4-difluoro substitution (blocks both meta and para oxidation, lowers pKa) |
| Comparator Or Baseline | (R)-1-(4-fluorophenyl)ethanamine (mono-fluoro) |
| Quantified Difference | Enhanced resistance to aromatic hydroxylation and modulated amine nucleophilicity |
| Conditions | Medicinal chemistry optimization and pharmacokinetic profiling |
Selecting the 3,4-difluoro analog over mono-fluoro variants is critical for extending the half-life and improving the binding affinity of the final drug candidate.
Ideal as a chiral building block for APIs targeting RIPK1, DHODH, or similar kinases where the (R)-1-phenylethylamine vector is required to fit a specific hydrophobic allosteric pocket without steric clashing [1].
Used as a high-purity analytical standard or target product for engineering and benchmarking (R)-selective ω-transaminases in green chemistry workflows, ensuring accurate measurement of enantiomeric excess [2].
Procured for synthesizing metabolically stable, unnatural amino acid derivatives or peptidomimetics where the 3,4-difluorophenyl group provides enhanced lipophilicity and proteolytic resistance compared to unsubstituted analogs [1].